

# Comprehensive Technical Guide: 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde

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## Compound of Interest

Compound Name:	2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde
CAS No.:	914347-94-7
Cat. No.:	B2606344

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## Executive Summary

**2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde** (CAS: 914347-94-7) is a highly reactive, fluorinated heterocyclic building block strategically utilized in advanced medicinal chemistry. The integration of a unique 1,3-thiazole core with an ortho-fluorinated phenyl ring offers rigid conformational geometry and enhanced lipophilicity. This whitepaper systematically breaks down the physicochemical properties, structural rationale, and detailed synthetic methodology of this intermediate, providing a self-validating framework for its utilization in the synthesis of complex active pharmaceutical ingredients (APIs).

## Chemical Identity & Physicochemical Profiling

The architectural significance of this compound lies in its precisely balanced lipophilicity (predicted XLogP ~2.5) and the electron-withdrawing nature of the ortho-fluorine, which heavily influences both receptor-ligand binding mechanics and phase-stability parameters[1].

Table 1: Quantitative Data & Molecular Properties

Property	Value
IUPAC Name	2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde
CAS Number	914347-94-7
Molecular Formula	C <sub>10</sub> H <sub>6</sub> FNOS[1]
Molecular Weight	207.22 g/mol [1]
Monoisotopic Mass	207.0154 Da[1]
SMILES	<chem>C1=CC=C(C(=C1)C2=NC=C(S2)C=O)F</chem> [1]
Predicted XLogP	2.5[1]
Rotatable Bonds	2
H-Bond Acceptors	3 (N, O, F)
H-Bond Donors	0[2]

## Strategic Importance in Drug Design

In the realm of structure-based drug design, the 2-phenylthiazole framework is characterized as a "privileged scaffold."

- **Conformational Locking (The Fluorine Effect):** The highly electronegative fluorine atom at the ortho-position induces a strong stereoelectronic effect. By restricting the dihedral angle between the phenyl and thiazole rings, it locks the molecule into a rigid bioactive conformation that reduces entropic penalty upon target binding.
- **Pharmacological Precursor:** The carbaldehyde moiety at the C5 position of the thiazole ring serves as an ideal electrophile. It is predominantly used for extending structural scaffolds via Knoevenagel condensations or reductive aminations. This exact framework is a critical precursor in the development of highly potent CYP51 inhibitors targeting lanosterol 14 $\alpha$ -demethylase in fluconazole-resistant fungal strains ([3]) and in the formulation of novel thiazole-5-carboxamide derivatives exhibiting robust anticancer activity[4].

# In-Depth Synthesis Workflow: Suzuki-Miyaura Cross-Coupling

To reliably generate **2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde**, the standard catalytic route employs a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-1,3-thiazole-5-carbaldehyde and 2-fluorophenylboronic acid.

The protocol below is designed as a self-validating system; every step includes the causality behind the reagent choice and the integrated in-process controls (IPCs) required to verify success.

## Step 1: Inert Atmosphere Preparation & Reagent Assembly

- Action: Charge a flame-dried 100 mL Schlenk flask with 2-bromo-1,3-thiazole-5-carbaldehyde (1.0 equiv, 10.0 mmol) and 2-fluorophenylboronic acid (1.2 equiv, 12.0 mmol).
- Causality: A deliberate 20% stoichiometric excess of the boronic acid is critical. Electron-rich boronic acids are highly susceptible to competitive proto-deboronation under basic, aqueous thermal conditions. The excess ensures the organohalide is completely consumed.

## Step 2: Solvent and Base Addition

- Action: Add 40 mL of a degassed 1,4-Dioxane/H<sub>2</sub>O (4:1 v/v) mixture. Follow with the continuous addition of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.5 equiv, 25.0 mmol).
- Causality: A biphasic solvent system is utilized to maximize reaction kinetics. 1,4-Dioxane effectively solubilizes both organic precursor frameworks, while the aqueous phase dissolves the inorganic base to drive the crucial transmetallation step at the solvent interface. K<sub>2</sub>CO<sub>3</sub> is chosen specifically because its mild basicity prevents the unwanted aldol-type auto-condensation of the highly reactive carbaldehyde moiety.

## Step 3: Catalytic Activation & Strict Deoxygenation

- Action: Introduce Pd(dppf)Cl<sub>2</sub> (0.05 equiv, 0.5 mmol). Perform three consecutive freeze-pump-thaw cycles.

- Causality: The bidentate 'dppf' ligand physically chelates the palladium center, establishing a sterically crowded microenvironment. This accelerates the energy-intensive oxidative addition into the localized C-Br bond while dramatically suppressing premature reductive elimination. Absolute deoxygenation guarantees that the Pd(0) active species does not irreversibly oxidize into catalytically dead palladium black.

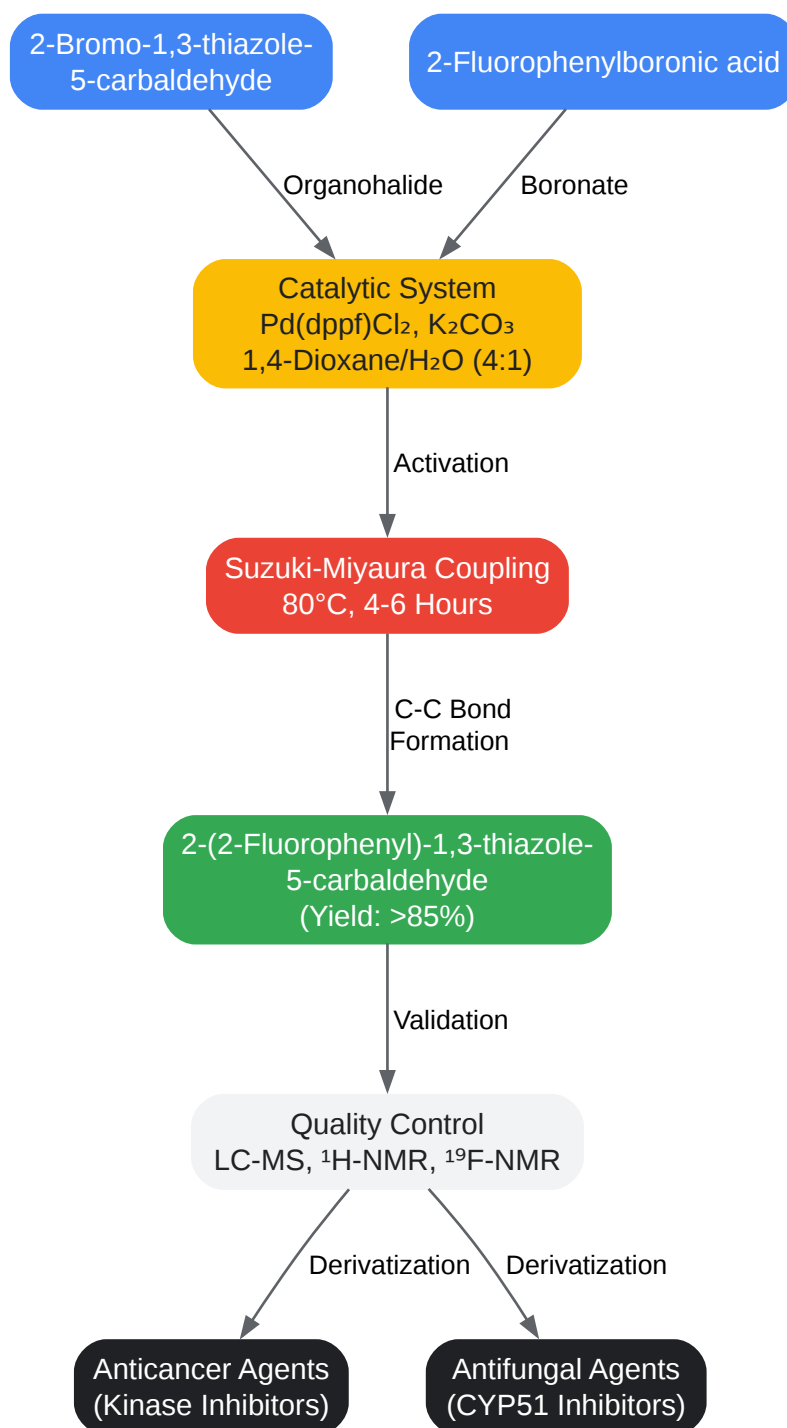
## Step 4: Thermal Acceleration and IPC (Self-Validating Checkpoint)

- Action: Heat the tightly sealed biphasic mixture to 80°C under vigorous stirring for 4–6 hours.
- Self-Validating Control: Monitor the progression strictly via LC-MS. The thermal limit of 80°C is the kinetic "sweet spot"; exceeding it risks degradation of the aldehyde. The reaction is objectively complete when the characteristic organobromide mass peak completely disappears from the trace, replaced by the unified [M+H]<sup>+</sup> product peak at m/z 208.02.

## Step 5: Quenching & Chromatographic Isolation

- Action: Cool the vessel to ambient temperature. Partition with ethyl acetate (3 × 50 mL), wash the organic layer heavily with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and purify via silica gel flash chromatography (Hexane:EtOAc gradient).
- Causality: Silica chromatography efficiently resolves the highly polar **2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde** product from non-polar lipophilic homocoupled biphenyl byproducts that emerge via incidental oxidative dimerization.

## Mechanistic Visualization



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Fig 1. Synthesis and biological application of 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde.

## Quality Control & Analytical Validation

A robust QC protocol ensures the absolute integrity of the synthesized core before downstream API deployment:

- High-Resolution Mass Spectrometry (HRMS): Essential for verifying the monoisotopic mass. The targeted  $[M+H]^+$  adduct must register precisely at 208.0227 Da[1].
- Nuclear Magnetic Resonance (NMR) Triangulation:
  - $^1\text{H}$ -NMR (400 MHz,  $\text{CDCl}_3$ ): The foundational marker of success is a distinctly deshielded, sharp singlet near  $\delta$  10.0–10.2 ppm, validating an intact carbaldehyde proton that has not undergone auto-oxidation to a carboxylic acid[4]. The thiazole C4-proton will resonate as a sharp singlet adjacent to  $\delta$  8.4 ppm.
  - $^{19}\text{F}$ -NMR (376 MHz,  $\text{CDCl}_3$ ): Required to map the exact electronic environment of the ortho-fluorine, confirming successful C-C bond formation without defluorination.

## References

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## Sources

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- To cite this document: BenchChem. [Comprehensive Technical Guide: 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2606344/docs#comprehensive-technical-guide-2-2-fluorophenyl-1-3-thiazole-5-carbaldehyde]

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